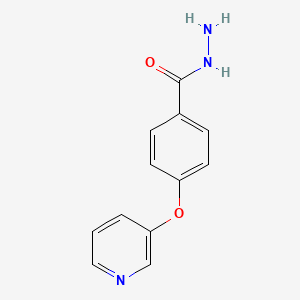
(2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide is a chiral compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and hydroxy functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a b-amino acid derivative with a suitable electrophile to form the cyclobutane ring. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups may be used to prevent unwanted side reactions and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process. Scaling up the synthesis from laboratory to industrial scale requires careful optimization of reaction parameters to ensure consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide can undergo a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a cyclobutanone derivative, while reduction of the amino group can produce a cyclobutylamine derivative. Substitution reactions can lead to the formation of various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
(2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide has several scientific research applications, including:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of both amino and hydroxy groups allows it to form hydrogen bonds and other non-covalent interactions with its molecular targets, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide include other cyclobutane derivatives with amino and hydroxy functional groups, such as:
- (aS,bR)-b-Amino-a-hydroxy-cyclobutanebutanamide
- (aR,bR)-b-Amino-a-hydroxy-cyclobutanebutanamide
- (aS,bS)-b-Amino-a-hydroxy-cyclobutanebutanamide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The chiral centers in its structure can lead to different biological activities and selectivities compared to its stereoisomers. This makes it a valuable compound for studying the effects of stereochemistry on chemical and biological processes.
Propriétés
Formule moléculaire |
C8H16N2O2 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(2R,3S)-3-amino-4-cyclobutyl-2-hydroxybutanamide |
InChI |
InChI=1S/C8H16N2O2/c9-6(7(11)8(10)12)4-5-2-1-3-5/h5-7,11H,1-4,9H2,(H2,10,12)/t6-,7+/m0/s1 |
Clé InChI |
UTALHROEBHXMFG-NKWVEPMBSA-N |
SMILES isomérique |
C1CC(C1)C[C@@H]([C@H](C(=O)N)O)N |
SMILES canonique |
C1CC(C1)CC(C(C(=O)N)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thiazolecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B1508340.png)


![4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide](/img/structure/B1508350.png)







![Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1508377.png)
![3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl](/img/structure/B1508378.png)
![N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide](/img/structure/B1508379.png)
